molecular formula C12H13N3O2S B13499017 2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid

2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid

Cat. No.: B13499017
M. Wt: 263.32 g/mol
InChI Key: BYWIMEGSXJOLSE-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound that combines the structural features of piperazine and benzothiazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antipsychotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperazin-1-yl)-1,3-benzothiazole-6-carboxylic acid is unique due to its specific structural configuration, which imparts distinct biological activities. Its combination of piperazine and benzothiazole moieties allows it to interact with a wide range of molecular targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

2-piperazin-1-yl-1,3-benzothiazole-6-carboxylic acid

InChI

InChI=1S/C12H13N3O2S/c16-11(17)8-1-2-9-10(7-8)18-12(14-9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2,(H,16,17)

InChI Key

BYWIMEGSXJOLSE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)C(=O)O

Origin of Product

United States

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